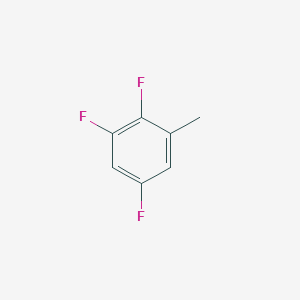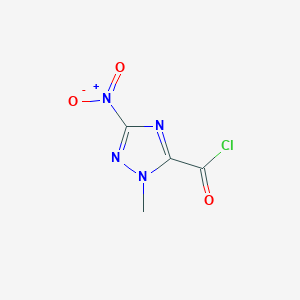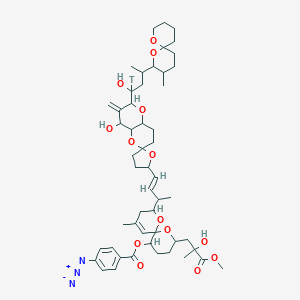
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
Übersicht
Beschreibung
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a magnesium bromide moiety, with a 1,3-dioxane ring substituent. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Wirkmechanismus
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly carbonyl groups in organic compounds .
Mode of Action
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can participate in nucleophilic addition reactions, particularly with carbonyl groups, resulting in the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis .
Biochemical Pathways
It has been used in the synthesis of various organic compounds, including enamides and trisubstituted allenes . These compounds can have various biological activities, depending on their structure and the context in which they are used.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the compounds that are synthesized using this reagent.
Action Environment
The action of this compound can be influenced by various environmental factors. As a Grignard reagent, it is sensitive to moisture and air, and it must be handled under an inert atmosphere . The reactivity and stability of this compound can also be affected by temperature and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
The general reaction scheme is as follows:
4-(1,3-Dioxan-2-yl)phenyl bromide+Mg→4-(1,3-Dioxan-2-yl)phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is used in a wide range of scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials with specific properties.
Chemical Biology: The compound is used in the synthesis of biologically active molecules for studying biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Lacks the 1,3-dioxane ring, making it less reactive in certain reactions.
4-(1,3-Dioxan-2-YL)ethylmagnesium Bromide: Similar structure but with an ethyl group instead of a phenyl group, leading to different reactivity and applications.
Uniqueness
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxane ring, which imparts specific reactivity and stability. This makes it particularly useful in reactions where traditional Grignard reagents may not be as effective.
Eigenschaften
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAICYGHCHXXSDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



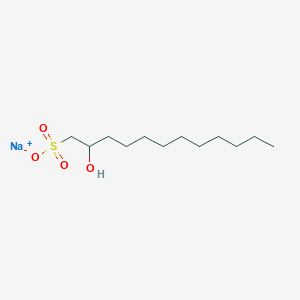
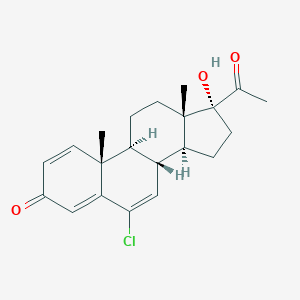
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)

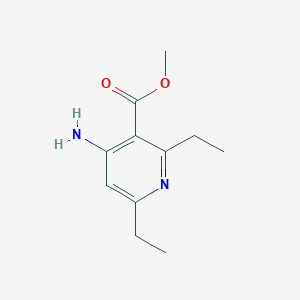
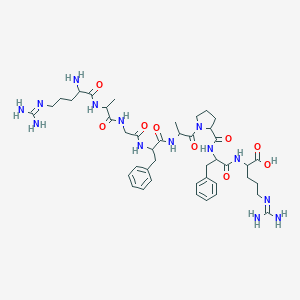
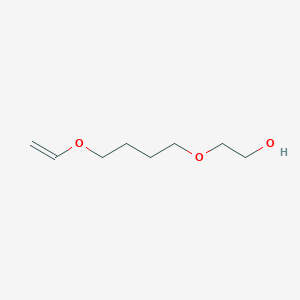

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
